molecular formula C8H16ClNO2 B12291115 (2S,4R)-4-ethyl-1-methyl-pyrrolidine-2-carboxylic acid;hydrochloride

(2S,4R)-4-ethyl-1-methyl-pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B12291115
M. Wt: 193.67 g/mol
InChI Key: SLOHNCKVHLZACR-UHFFFAOYSA-N
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Description

(2S,4R)-4-Ethyl-1-methylproline Hydrochloride is a chiral proline derivative This compound is notable for its unique stereochemistry, which makes it an important building block in organic synthesis and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Ethyl-1-methylproline Hydrochloride typically involves the diastereoselective synthesis of the proline derivative. One common method includes the use of commercially available starting materials, followed by a series of reactions to introduce the ethyl and methyl groups in the desired stereochemistry . The reaction conditions often involve the use of zinc and magnesium enolates to achieve high diastereoselectivity .

Industrial Production Methods

Industrial production of (2S,4R)-4-Ethyl-1-methylproline Hydrochloride may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Ethyl-1-methylproline Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2S,4R)-4-Ethyl-1-methylproline Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into specific binding sites, thereby modulating the activity of the target protein. This can lead to changes in protein stability, folding, and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-4-Ethyl-1-methylproline Hydrochloride is unique due to the presence of both ethyl and methyl groups on the proline ring. This dual substitution enhances its chemical properties and makes it a valuable tool in various research applications. Compared to similar compounds, it offers greater stability and specificity in protein interactions .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

4-ethyl-1-methylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-3-6-4-7(8(10)11)9(2)5-6;/h6-7H,3-5H2,1-2H3,(H,10,11);1H

InChI Key

SLOHNCKVHLZACR-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(N(C1)C)C(=O)O.Cl

Origin of Product

United States

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